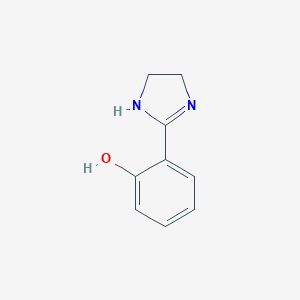

2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Description

Properties

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-8-4-2-1-3-7(8)9-10-5-6-11-9/h1-4,12H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFVISOIQMHABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10417746, DTXSID90901158 | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10417746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_234 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565-39-5 | |

| Record name | NSC322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10417746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(4,5-Dihydro-1H-imidazol-2-yl)phenol" chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Introduction: A Multifaceted Building Block

This compound, also known by synonyms such as o-2-Imidazolin-2-yl-phenol and 2-(2-Hydroxyphenyl)-2-imidazoline, is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and materials science.[1][2] Its structure, which uniquely combines a phenolic moiety with a dihydroimidazole (imidazoline) ring, imparts a versatile set of chemical properties.[3] This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of this compound, focusing on its synthesis, characterization, reactivity, and applications, with an emphasis on the causal relationships that govern its behavior in experimental settings.

Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical is a thorough understanding of its basic properties. The presence of a hydrophilic phenolic group and a basic imidazoline ring within the same molecule suggests solubility in polar organic solvents and dictates its acid-base chemistry.[3]

| Property | Value | Source(s) |

| CAS Number | 1565-39-5 | [1] |

| Molecular Formula | C₉H₁₀N₂O | [1][4] |

| Molecular Weight | 162.19 g/mol | [1][2] |

| Appearance | Typically a solid at room temperature | [3] |

| SMILES | Oc1ccccc1C2=NCCN2 | [2] |

| InChI Key | CSFVISOIQMHABM-UHFFFAOYSA-N | [5] |

Synthesis and Purification: A Practical Workflow

The construction of the imidazoline ring is a cornerstone of this molecule's synthesis. A prevalent and efficient method involves the cyclocondensation reaction between a suitable starting material derived from salicylic acid (2-hydroxybenzoic acid) and ethylenediamine.

Conceptual Synthesis Workflow

The following diagram outlines the logical flow from starting materials to a fully characterized, high-purity product. This workflow is designed to be self-validating, with clear checkpoints for quality control.

Caption: General workflow for synthesis and validation.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example based on established methods for imidazoline synthesis.[6][7]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting nitrile (e.g., 2-hydroxybenzonitrile) and an anhydrous solvent such as toluene. The choice of an anhydrous solvent is critical to prevent hydrolysis of the reagents and intermediates.

-

Reagent Addition: While stirring, slowly add a solution of ethylenediamine and trimethylaluminum in toluene. Trimethylaluminum serves as a powerful Lewis acid to activate the nitrile group towards nucleophilic attack by the diamine, facilitating the reaction under milder conditions than direct thermal methods.[6]

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Cool the mixture to room temperature and carefully quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid is then purified by recrystallization, typically from ethanol, to yield the final product as a crystalline solid.[8] The efficacy of this step is validated by obtaining a sharp melting point.

Structural Elucidation: The Spectroscopic Profile

Confirming the molecular structure is a non-negotiable step. A combination of NMR, IR, and Mass Spectrometry provides a complete picture of the synthesized molecule.

Analytical Characterization Workflow

Caption: Workflow for structural verification.

Expected Spectroscopic Data

The following table summarizes the key signals anticipated for this compound.

| Technique | Key Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Phenolic Proton (O-H) | > 9.0 ppm (broad singlet) | Acidic proton, often exchanges, leading to broadening. |

| Aromatic Protons (Ar-H) | 6.8 - 7.5 ppm (multiplet) | Protons on the benzene ring, splitting pattern depends on substitution. | |

| Imidazoline Protons (-CH₂-CH₂-) | 3.0 - 4.0 ppm (singlet or multiplet) | Methylene groups of the imidazoline ring. | |

| Amine Proton (N-H) | Variable, often broad | Exchangeable proton on the imidazoline ring. | |

| ¹³C NMR | Imidazoline Carbon (C=N) | 160 - 170 ppm | Quaternary carbon double-bonded to nitrogen. |

| Aromatic Carbons (Ar-C) | 115 - 160 ppm | Carbons of the phenolic ring. | |

| Imidazoline Carbons (-CH₂-CH₂-) | 40 - 55 ppm | Methylene carbons of the imidazoline ring. | |

| FTIR | O-H Stretch (Phenol) | 3200 - 3600 cm⁻¹ (broad) | Characteristic of a hydrogen-bonded hydroxyl group. |

| N-H Stretch | 3100 - 3500 cm⁻¹ (medium) | Stretching vibration of the amine in the imidazoline ring. | |

| C=N Stretch (Imidazoline) | 1600 - 1650 cm⁻¹ (strong) | Key indicator of the imidazoline ring structure. | |

| Mass Spec | Molecular Ion (M+) | m/z = 162.08 | Corresponds to the molecular weight of C₉H₁₀N₂O.[5] |

Chemical Reactivity and Stability

The molecule's reactivity is governed by its two primary functional domains: the phenol and the imidazoline ring.

-

Phenolic Hydroxyl Group: This group activates the aromatic ring, making it highly susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration) at the ortho and para positions relative to the hydroxyl group.[9] The phenolic proton is acidic and can be deprotonated by bases. The resulting phenoxide is a potent nucleophile. The phenol moiety may also exhibit antioxidant properties by donating its hydrogen atom to quench free radicals.[3]

-

Imidazoline Ring: The C=N double bond can be susceptible to reduction. The nitrogen atoms are basic and can be protonated or act as nucleophiles. This basicity is a key factor in its biological activity and its use as a ligand in coordination chemistry.

-

Stability and Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[10] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[11] Decomposition under thermal stress may produce carbon and nitrogen oxides.[11]

Applications in Research and Drug Development

The structural motifs within this compound make it a "privileged scaffold" in medicinal chemistry. Imidazoline derivatives are known to interact with various biological targets.

-

Adrenergic and Imidazoline Receptors: The 2-arylimidazoline scaffold is a well-known pharmacophore that interacts with α-adrenergic and imidazoline receptors.[6][7] This has led to the development of derivatives with potential antihypertensive properties.[7]

-

Antidepressant Research: Certain 2-substituted dihydroimidazole derivatives have been identified as having a unique combination of α2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory (SSRI) activities, indicating potential as novel antidepressants.[6]

-

Versatile Reactant: Beyond direct biological applications, it serves as a versatile starting material for synthesizing more complex heterocyclic systems and ligands for metal complexes.[1][12]

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety. Based on available safety data sheets (SDS), the compound presents the following hazards:

-

Hazards:

-

Precautionary Measures:

-

Prevention: Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. Wash hands and skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[10][13]

-

Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do. If inhaled, remove person to fresh air and keep comfortable for breathing.[11][13]

-

Storage: Store locked up in a well-ventilated place with the container tightly closed.[13]

-

Always consult the most current Safety Data Sheet from your supplier before handling this compound.

References

- Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl).

- GHS 11 (Rev.11) SDS for this compound. XiXisys. [Link]

- Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl)-4, 5-diphenyl imidazole moiety. Semantic Scholar. [Link]

- Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. [Link]

- Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Advances. [Link]

- Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole deriv

- Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. PubMed Central. [Link]

- This compound. PubChemLite. [Link]

- This compound (97%). Amerigo Scientific. [Link]

- Chemical structure of 2-(4, 5-Diphenyl-1H-Imidazole-2-yl)phenol.

- Synthesis and Biological Evaluation of New 2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine Derivatives. Journal of Medicinal Chemistry. [Link]

- Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst.

- 3-{(4,5-dihydro-1H-imidazol-2-yl)methylamino}phenol; acetic acid. PubChem. [Link]

- 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (for Biochemical Research). PubChem. [Link]

- Synthesis and theoretical calculations of 4[4,5-diphenyl-1-(4(phenyldiazenyl)phenyl)-1h-imidazol-2-yl]-phenol.

- 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]

- 2-(4,5-Dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol as Efficient Chemosensor for On–Off Fluorescence System: Catalytic Synthesis and NMR Spectral Studies.

- Reactions of Phenols. OpenStax. [Link]

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

- Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. Journal of Medicinal Chemistry. [Link]

- Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole. Preprints.org. [Link]

- Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III)

Sources

- 1. scbt.com [scbt.com]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. CAS 1565-39-5: 2-(4 5-DIHYDRO-1H-IMIDAZOL-2-YL)PHENOL [cymitquimica.com]

- 4. This compound; [abichem.com]

- 5. PubChemLite - this compound (C9H10N2O) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. 17.10 Reactions of Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1565-39-5 Name: this compound [xixisys.com]

"2-(4,5-Dihydro-1H-imidazol-2-yl)phenol" CAS number 1565-39-5

An In-Depth Technical Guide to 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol (CAS 1565-39-5)

Introduction: Unveiling a Versatile Pharmacophore

This compound, also known as 2-(2-Hydroxyphenyl)-2-imidazoline, is an organic compound that merges two key chemical moieties: a phenol ring and a 2-imidazoline heterocycle. This unique structural combination makes it a molecule of significant interest in medicinal chemistry and drug development. The phenolic group, a well-known hydrogen donor, imparts potential antioxidant properties, while the imidazoline core is a recognized pharmacophore that interacts with specific biological targets, most notably adrenergic and imidazoline receptors.[1]

Historically, compounds bearing the imidazoline scaffold have been explored for a range of therapeutic applications, particularly as centrally-acting antihypertensive agents.[2][3] The substitution with a hydroxyphenyl group at the 2-position modifies the electronic and steric properties of the core structure, opening avenues for novel receptor interactions and pharmacological profiles. This guide provides a comprehensive technical overview of its synthesis, physicochemical characteristics, pharmacological context, and essential analytical and experimental protocols, designed to empower researchers in their exploration of this promising molecule.

Section 1: Physicochemical and Structural Characteristics

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The presence of a hydrophilic phenolic hydroxyl group and a basic imidazoline ring within the same structure suggests a complex solubility profile and the potential for intra- and intermolecular hydrogen bonding.

Key Properties

A summary of the essential physicochemical data for this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 1565-39-5 | CymitQuimica[1] |

| Molecular Formula | C₉H₁₀N₂O | CymitQuimica[1] |

| Molecular Weight | 162.19 g/mol | CymitQuimica[1] |

| Appearance | Solid at room temperature | CymitQuimica[1] |

| Melting Point | 205-209 °C | Sigma-Aldrich |

| Synonyms | 2-(2-Hydroxyphenyl)-2-imidazoline, o-2-Imidazolin-2-yl-phenol | Santa Cruz Biotechnology |

Structural Insights

The molecule's structure is foundational to its function. The planar phenol ring is attached to the C2 carbon of the non-aromatic dihydroimidazole (imidazoline) ring. This arrangement allows for potential intramolecular hydrogen bonding between the phenolic hydroxyl group and one of the imidazoline nitrogen atoms, which can influence the molecule's conformation and reactivity. The imidazoline ring contains two nitrogen atoms, providing basic centers that can be protonated at physiological pH, a critical factor for receptor binding and solubility.

Section 2: Synthesis and Chemical Reactivity

A reliable synthetic route is paramount for further investigation. While numerous methods exist for creating 2-imidazolines, a common and efficient approach involves the cyclization of a nitrile with a diamine or the condensation of an aldehyde with a diamine.[4]

Representative Synthesis Protocol: Cyclocondensation

This protocol outlines a plausible and widely adopted method for synthesizing the title compound from accessible starting materials. The core of this synthesis is the reaction between salicylaldehyde (2-hydroxybenzaldehyde) and ethylenediamine.

Causality Behind Experimental Choices:

-

Iodine as Oxidant: Iodine is chosen as a mild and effective oxidant to facilitate the cyclization and dehydration steps, converting the intermediate aminal to the final imidazoline ring.[4]

-

Potassium Carbonate as Base: A mild inorganic base like K₂CO₃ is used to neutralize the HI formed in situ, driving the reaction forward without causing unwanted side reactions on the sensitive phenolic group.

-

Ethanol as Solvent: Ethanol is a suitable polar protic solvent that can dissolve the reactants and is compatible with the reaction conditions.

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine salicylaldehyde (1.22 g, 10 mmol) and ethylenediamine (0.60 g, 10 mmol) in 30 mL of ethanol.

-

Addition of Reagents: To this stirring solution, add potassium carbonate (1.38 g, 10 mmol) followed by iodine (2.54 g, 10 mmol).

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/hexane (7:3).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of a 10% aqueous sodium thiosulfate solution to quench the excess iodine.

-

Extraction: Extract the aqueous mixture three times with 50 mL portions of ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Section 3: Pharmacological Profile and Mechanism of Action

The imidazoline scaffold is a privileged structure known to interact with α-adrenergic and imidazoline receptors.[3] These receptors are crucial in the central and peripheral regulation of the cardiovascular system. While specific binding data for CAS 1565-39-5 is not widely published, its structural similarity to known ligands allows for a well-grounded hypothesis of its mechanism of action.

Primary Hypothesized Target: α₁-Adrenergic Receptors

This compound is structurally analogous to agonists of α₁-adrenergic receptors (α₁-ARs). These receptors are G protein-coupled receptors (GPCRs) that play a critical role in mediating smooth muscle contraction, particularly vasoconstriction.[5][6]

Downstream Signaling Pathway: The Gq Cascade

α₁-ARs are canonically coupled to the Gq family of heterotrimeric G proteins.[5][7] Activation of the receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade.

Mechanism of Action:

-

Agonist Binding: The compound binds to the α₁-AR, inducing a conformational change.

-

Gq Protein Activation: This change facilitates the exchange of GDP for GTP on the α subunit of the associated Gq protein, causing the Gαq subunit to dissociate.

-

PLC Activation: The activated Gαq subunit binds to and activates the enzyme Phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.

-

PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which then phosphorylates numerous downstream target proteins, leading to a cellular response (e.g., smooth muscle contraction).[5]

Caption: α₁-Adrenergic receptor Gq signaling pathway.

Section 4: Analytical Methodologies and Experimental Protocols

Rigorous analytical characterization and robust biological assays are essential for validating the identity, purity, and activity of the compound.

Analytical Characterization Workflow

A multi-step workflow ensures the comprehensive characterization of a synthesized batch of this compound.

Caption: Workflow for analytical characterization.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. A C18 column is used to separate the compound from non-polar impurities, while an acidic mobile phase modifier ensures the basic imidazoline nitrogen is protonated, leading to sharper peaks.

-

Instrumentation: HPLC with UV detector (set to ~275 nm).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.

-

Analysis: Purity is determined by integrating the peak area of the main component relative to the total peak area in the chromatogram.

In Vitro Biological Assay Protocol: Radioligand Binding

This protocol describes a competitive binding assay to determine the affinity of the test compound for a target receptor (e.g., α₁-AR or imidazoline receptors) in a tissue preparation.[8][9]

Principle: The assay measures the ability of the unlabeled test compound to compete with a known, high-affinity radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, from which the binding affinity (Ki) can be calculated.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize a relevant tissue source (e.g., rat cerebral cortex for α₁-AR) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g). Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand (e.g., [³H]-Prazosin for α₁-AR) + Assay Buffer.

-

Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of an unlabeled competitor (e.g., 10 µM Phentolamine).

-

Competition: Membranes + Radioligand + varying concentrations of the test compound (CAS 1565-39-5).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = (Total Binding CPM) - (NSB CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Section 5: Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. The molecule contains a phenol moiety, which as a class can be corrosive and toxic.[10]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Toxicity Profile: While specific toxicology data for this compound is limited, it should be treated as potentially hazardous. Phenols can be absorbed through the skin and may cause irritation or burns.[10] Always consult the Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound (CAS 1565-39-5) is a compelling chemical entity positioned at the intersection of established pharmacophores. Its synthesis is achievable through standard organic chemistry techniques, and its structure suggests a strong potential for interaction with adrenergic and imidazoline receptor systems via the Gq signaling pathway. The protocols and data presented in this guide offer a robust framework for researchers to synthesize, characterize, and evaluate the pharmacological activity of this molecule, paving the way for potential discoveries in cardiovascular research and beyond.

References

- Wikipedia contributors. (2024). Alpha-1 adrenergic receptor. Wikipedia, The Free Encyclopedia. [Link]

- Zhong, H., & Minneman, K. P. (1999). Recent progress in alpha1-adrenergic receptor research. Acta Pharmacologica Sinica, 20(11), 961-968. [Link]

- Ishikawa, Y., et al. (2001). Alpha1-adrenoceptor-Gq-RhoA signaling is upregulated to increase myofibrillar Ca2+ sensitivity in failing hearts. American Journal of Physiology-Heart and Circulatory Physiology, 281(2), H637-H646. [Link]

- PDSP. (n.d.). Assay Protocol Book. Psychoactive Drug Screening Program. [Link]

- Myagmar, B. E., et al. (2017). Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist.

- Perez, D. M. (2007). The α1-adrenergic receptors: diversity of signaling networks and regulation. Journal of Receptor, Ligand and Channel Research, 1, 1-9. [Link]

- ResearchGate. (n.d.). Synthesis of 2‐(2‐hydroxyphenyl)imidazoles 6. [Link]

- Li, J. X. (2017). Imidazoline I2 receptors: an update. Pharmacology & Therapeutics, 178, 68-79. [Link]

- Ernsberger, P., et al. (1995). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension Supplement, 13(2), S9-S20. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. [Link]

- Szabo, B. (2002). Imidazoline antihypertensive drugs: a critical review on their mechanism of action. Pharmacology & Therapeutics, 93(1), 1-35. [Link]

- Taylor & Francis Online. (n.d.). 2-Imidazoline – Knowledge and References. [Link]

- Wikipedia contributors. (2023). Imidazoline receptor. Wikipedia, The Free Encyclopedia. [Link]

- PubChem. (n.d.). Phenol.

Sources

- 1. CAS 1565-39-5: 2-(4 5-DIHYDRO-1H-IMIDAZOL-2-YL)PHENOL [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 4. 2-Imidazoline synthesis [organic-chemistry.org]

- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: From Synthesis to Pharmacological Implications

This guide provides a comprehensive technical overview of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and pharmacology. We will delve into its molecular structure, synthesis, characterization, and its established role as a modulator of adrenergic signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's properties and potential applications.

Introduction: The Significance of the Phenolic Imidazoline Scaffold

This compound, also known as 2-(2-Hydroxyphenyl)-2-imidazoline, belongs to the 2-substituted imidazoline class of compounds.[1] This structural motif, featuring a phenol ring directly attached to a dihydroimidazole ring, is a privileged scaffold in medicinal chemistry. The imidazoline core is found in numerous biologically active compounds with a wide range of therapeutic applications, including antihypertensive, anti-inflammatory, and antidepressant agents.[2] The phenolic group, a well-known pharmacophore, can participate in hydrogen bonding and may contribute to antioxidant properties.[3] The strategic combination of these two moieties in this compound suggests a rich pharmacological potential, primarily centered around its interaction with the adrenergic system.

Table 1: Physicochemical Properties of this compound [1][4]

| Property | Value |

| CAS Number | 1565-39-5 |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| Appearance | Solid (at room temperature) |

| Solubility | Potentially soluble in polar organic solvents |

| SMILES | Oc1ccccc1C2=NCCN2 |

Synthesis and Characterization: A Methodical Approach

Proposed Synthetic Protocol

This protocol is based on the general synthesis of 2-imidazolines from nitriles and the synthesis of structurally related 2-(hydroxyphenyl)imidazole derivatives.[4][7]

Reaction Scheme:

A proposed synthetic route.

Materials and Reagents:

-

Salicylonitrile (2-hydroxybenzonitrile)

-

Ethylenediamine

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Toluene (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve salicylonitrile (1 equivalent) in anhydrous toluene.

-

Addition of Reagents: Add ethylenediamine (1.1 equivalents) to the solution. Subsequently, add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

-

Reflux and Water Removal: Heat the reaction mixture to reflux. The water formed during the condensation reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization

The structure and purity of the synthesized compound must be confirmed using a combination of spectroscopic and analytical techniques. Based on the analysis of structurally similar compounds, the following spectral data can be anticipated:[4][8]

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenol ring, the methylene protons of the imidazoline ring, and a broad singlet for the phenolic hydroxyl proton. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring. A D₂O exchange experiment can be performed to confirm the hydroxyl and N-H protons.[9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the carbon atoms of the phenyl and imidazoline rings. The chemical shift of the C2 carbon of the imidazoline ring is particularly characteristic.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenolic group, N-H stretches of the imidazoline ring, C=N stretch of the imine bond, and C-H stretches of the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For this molecule, both positive and negative ion modes in electrospray ionization (ESI) could be effective.[9]

Pharmacological Profile: An Adrenergic Receptor Modulator

The imidazoline scaffold is a well-known pharmacophore that interacts with both adrenergic and imidazoline receptors.[10][11] this compound, as a member of this class, is anticipated to exhibit significant activity at α-adrenergic receptors.

Mechanism of Action: Targeting α-Adrenergic Receptors

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines norepinephrine and epinephrine.[12] They are broadly classified into α and β subtypes. The α-adrenergic receptors are further divided into α₁ and α₂ subtypes.[13]

-

α₁-Adrenergic Receptors: These receptors are coupled to Gq proteins.[13][14] Activation of α₁-receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[14][15] IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[15][16] The downstream effects of α₁-receptor activation are primarily excitatory, leading to smooth muscle contraction and vasoconstriction.[17]

-

α₂-Adrenergic Receptors: These receptors are coupled to Gi proteins.[18] Activation of α₂-receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[18] They are often located presynaptically on noradrenergic neurons and act as autoreceptors to inhibit the further release of norepinephrine.[18]

Based on the structure-activity relationships of related imidazoline compounds, this compound is likely to act as an agonist or antagonist at α-adrenergic receptors. The specific subtype selectivity (α₁ vs. α₂) and the nature of its activity (agonist vs. antagonist) would need to be determined through rigorous pharmacological testing, including radioligand binding assays and functional assays. For instance, studies on related 2-(4,5-dihydroimidazol-2-yl)benzimidazoles have shown high affinity and selectivity for imidazoline I₂ and α₂-adrenergic receptors.[19]

Signaling Pathway

The activation of α₁-adrenergic receptors by an agonist like this compound would initiate the Gq signaling cascade.

α₁-Adrenergic receptor signaling pathway.

Analytical Methodologies

The robust and reliable quantification of this compound in various matrices is crucial for preclinical and clinical development. High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds.[2][20]

HPLC-UV/Fluorescence Method

A reverse-phase HPLC method coupled with UV or fluorescence detection would be suitable for the analysis of this compound. The phenolic group provides a chromophore for UV detection, and its inherent fluorescence or the fluorescence of a derivatized form can be exploited for enhanced sensitivity and selectivity.[21][22]

Table 2: Proposed HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient from a higher percentage of A to a higher percentage of B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Detection | UV at an appropriate wavelength (e.g., 280 nm) or fluorescence detection (with excitation and emission wavelengths determined experimentally) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Method Validation: Any developed bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[18][23] Key validation parameters include:

-

Selectivity and Specificity

-

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

-

Linearity and Range

-

Accuracy and Precision

-

Recovery

-

Stability (freeze-thaw, short-term, long-term, stock solution)

Therapeutic Potential and Future Directions

The pharmacological profile of this compound as an α-adrenergic modulator suggests its potential for therapeutic applications in conditions where this system is dysregulated. For example, α₁-adrenergic agonists are used as vasopressors, while antagonists are used to treat hypertension and benign prostatic hyperplasia. α₂-adrenergic agonists have applications as antihypertensives, sedatives, and analgesics.[18]

Future research on this compound should focus on:

-

Detailed Pharmacological Characterization: Comprehensive in vitro and in vivo studies are needed to determine its binding affinities, functional activities at various adrenergic and imidazoline receptor subtypes, and its pharmacokinetic and pharmacodynamic properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives will help in understanding the key structural features required for potent and selective activity, potentially leading to the discovery of novel drug candidates.

-

Exploration of Therapeutic Applications: Based on its pharmacological profile, the compound and its derivatives could be investigated for their efficacy in cardiovascular, central nervous system, and other disorders.

Conclusion

This compound is a fascinating molecule with a promising pharmacological scaffold. Its synthesis is achievable through established chemical methodologies, and its characterization can be performed using standard analytical techniques. The core of its biological activity lies in its interaction with the adrenergic system, particularly the α-adrenergic receptors, which opens up a wide range of possibilities for therapeutic intervention. This guide has provided a foundational understanding of this compound, and it is hoped that it will stimulate further research and development in this exciting area of medicinal chemistry.

References

- National Center for Biotechnology Information. Biochemistry, G Protein Coupled Receptors. [Link]

- Wikipedia. Gq alpha subunit. [Link]

- The Pharma Innovation Journal. Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl). [Link]

- University of Washington Pressbooks. Signal Transduction 1: G Protein Coupled Receptors. [Link]

- QIAGEN. α-Adrenergic Signaling. [Link]

- PubMed. HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. [Link]

- PubMed. Pharmacological and toxicological studies on 2-(N-p-tolyl-N-(m-hydroxyphenyl)-aminomethyl)-imidazoline (C-7337), a new adrenergic blocking agent. [Link]

- Wikipedia. 2-Imidazoline. [Link]

- PubMed.

- Wikipedia. Adrenergic receptor. [Link]

- PubMed. 2-(4,5-Dihydroimidazol-2-yl)benzimidazoles as highly selective imidazoline I2/adrenergic alpha2 receptor ligands. [Link]

- Pixorize. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE. [Link]

- PubMed Central.

- Scientific Research Publishing. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]

- Organic Chemistry Portal. Synthesis of 2-imidazolines. [Link]

- PubMed. Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist. [Link]

- Wikipedia. Alpha-2 adrenergic receptor. [Link]

- JAPS.

- Family Practice Notebook. Alpha Adrenergic Receptor. [Link]

- PubMed.

- PubMed. 2-(4,5-Dihydroimidazol-2-yl)benzimidazoles as highly selective imidazoline I2/adrenergic alpha2 receptor ligands. [Link]

- Amerigo Scientific. This compound (97%). [Link]

- ResearchGate. HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. [Link]

- Taylor & Francis Online. 2-Imidazoline – Knowledge and References. [Link]

- PubMed. A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors. [Link]

- GSRS. 4-(2-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-1-PHENYLCYCLOPROPYL)PHENOL. [Link]

- PubMed. Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist. [Link]

- PubMed Central. ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. [Link]

- Processes of Petrochemistry and Oil Refining. SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1-(4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL. [Link]

- PubChem. 2-Phenylimidazoline. [Link]

- PubChem. 2-Imidazoline. [Link]

- PubMed Central. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. [Link]

- NIST WebBook. 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. [Link]

- International Journal for Modern Trends in Science and Technology.

- ResearchGate. 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. [Link]

- PubMed. Part 1 - imidazolines and the changing face of nasal decongestants. [Link]

- ResearchGate. 1 H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole (4b). [Link]

- PubMed. Significance of the imidazoline receptors in toxicology. [Link]

Sources

- 1. LBA and LC-MS/MS Bioanalytical Method List | Anapharm Bioanalytics [anapharmbioanalytics.com]

- 2. scirp.org [scirp.org]

- 3. prepchem.com [prepchem.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Imidazoline synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. Imidazoline derivatives: a patent review (2006--present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. Pharmacological and toxicological studies on 2-(N-p-tolyl-N-(m-hydroxyphenyl)-aminomethyl)-imidazoline (C-7337), a new adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN101914061A - Preparation method of 2-phenyl-(4)5-hydroxymethyl imidazoles compound - Google Patents [patents.google.com]

- 15. [PDF] Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl)-4, 5-diphenyl imidazole moiety | Semantic Scholar [semanticscholar.org]

- 16. CN106866544B - 2- (2-hydroxyphenyl) -1H-benzimidazole and derivative, synthetic method and application thereof - Google Patents [patents.google.com]

- 17. bfarm.de [bfarm.de]

- 18. PubChemLite - this compound (C9H10N2O) [pubchemlite.lcsb.uni.lu]

- 19. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]

- 20. lib3.dss.go.th [lib3.dss.go.th]

- 21. HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ema.europa.eu [ema.europa.eu]

A Comprehensive Guide to the Spectroscopic Characterization of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a detailed exploration of the essential spectroscopic data required to unambiguously identify and characterize the small molecule 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol. As a Senior Application Scientist, the following sections are structured not as a rigid template, but as a logical workflow, moving from molecular weight confirmation to the nuanced details of atomic connectivity. The causality behind experimental choices and data interpretation is emphasized throughout, ensuring a robust and self-validating approach to structural elucidation.

Introduction and Compound Identity

This compound, also known as o-2-Imidazolin-2-yl-phenol, is a heterocyclic compound featuring a phenol ring linked to a 2-imidazoline moiety. This structural arrangement contains multiple functional groups—a phenol, an aromatic ring, a cyclic aminal (dihydroimidazole), and an imine—making it a candidate for investigation in medicinal chemistry as a potential ligand or pharmacophore. Accurate and thorough spectroscopic characterization is the cornerstone of its chemical validation, ensuring purity, confirming its structure, and enabling further research and development. This guide details the expected outcomes and standard protocols for its analysis by Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Compound Identification

| Parameter | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 1565-39-5 | [1] |

| Molecular Formula | C₉H₁₀N₂O | [1][2] |

| Molecular Weight | 162.19 g/mol | [1] |

| Monoisotopic Mass | 162.07932 Da | [2] |

| SMILES | Oc1ccccc1C2=NCCN2 | [1][2] |

| InChIKey | CSFVISOIQMHABM-UHFFFAOYSA-N | [2] |

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry serves as the initial and most crucial step for confirming the molecular weight of the synthesized compound. For a molecule like this compound, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the method of choice due to its ability to readily protonate the sample, forming a stable pseudomolecular ion.

Predicted Mass Spectrometry Data

The primary ion expected is the protonated molecule, [M+H]⁺. The predicted monoisotopic mass for this ion provides a high-resolution target for confirmation.

Table 2: Predicted ESI-MS Adducts

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₉H₁₁N₂O⁺ | 163.08660 |

| [M+Na]⁺ | C₉H₁₀N₂NaO⁺ | 185.06854 |

| [M+K]⁺ | C₉H₁₀N₂KO⁺ | 201.04248 |

| [M]⁺ | C₉H₁₀N₂O⁺ | 162.07877 |

Data sourced from PubChem predictions.[2]

Experimental Protocol: LC-MS Analysis

This protocol describes a standard method for obtaining high-resolution mass spectrometry data.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Utilize a High-Performance Liquid Chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to elute the compound (e.g., starting with 5% B, ramping to 95% B).

-

-

Mass Spectrometry:

Data Interpretation

The primary objective is to locate the peak corresponding to the exact mass of the [M+H]⁺ ion. For this compound, a prominent signal at m/z 163.0866 would confirm the molecular formula C₉H₁₀N₂O. The presence of other adducts, such as [M+Na]⁺, can further support the identification.

Workflow Visualization

Caption: High-level workflow for LC-MS analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of specific bonds.

Expected IR Absorption Bands

The structure of this compound suggests several characteristic absorption bands. These predictions are based on established IR correlation tables and data from structurally similar compounds.[4][5]

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| 3400 - 3200 | O-H (Phenol) & N-H (Imidazoline) | Stretch | Broad |

| 3100 - 3000 | C-H (Aromatic) | Stretch | Sharp, medium |

| 2950 - 2850 | C-H (Aliphatic -CH₂) | Stretch | Sharp, medium |

| ~1620 | C=N (Imine) | Stretch | Strong |

| 1600 & 1470 | C=C (Aromatic) | Stretch | Medium to strong |

| ~1250 | C-O (Phenol) | Stretch | Strong |

| ~1280 | C-N (Amine/Imine) | Stretch | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation

The resulting IR spectrum should be analyzed for the presence of the key bands listed in Table 3. A very broad peak in the 3400-3200 cm⁻¹ region is a strong indicator of the hydrogen-bonded O-H and N-H groups. The strong C=N stretch around 1620 cm⁻¹ is characteristic of the imidazoline ring, while aromatic C=C stretches and the strong C-O phenol stretch further confirm the key structural components.

Workflow Visualization

Caption: Standard workflow for FTIR-ATR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides the most detailed information, allowing for the precise mapping of the carbon and hydrogen framework of the molecule. For compounds with exchangeable protons (O-H, N-H) and potential tautomerism, careful selection of solvent and experimental technique is critical.[6] DMSO-d₆ is an excellent solvent choice as it often slows down proton exchange, allowing for the observation of O-H and N-H signals.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

The proton NMR spectrum is predicted to show distinct signals for the aromatic, aliphatic, and exchangeable protons.

Table 4: Predicted ¹H NMR Chemical Shifts and Assignments

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| OH | ~9.5 - 10.5 | Broad singlet | 1H | Phenolic proton, chemical shift is concentration and temperature dependent. |

| NH | ~7.0 - 8.0 | Broad singlet | 1H | Imidazoline N-H proton; broad due to exchange and quadrupolar effects. |

| Ar-H | 7.4 - 7.6 | Multiplet | 2H | Protons ortho and para to the hydroxyl group, deshielded. |

| Ar-H | 6.8 - 7.0 | Multiplet | 2H | Protons meta to the hydroxyl group, more shielded. |

| -CH₂ -CH₂ - | ~3.8 | Singlet or AA'BB' | 4H | Methylene protons of the imidazoline ring. May appear as a singlet if chemically equivalent, or a more complex multiplet if not. |

Note: A D₂O exchange experiment can be performed to confirm the O-H and N-H signals; upon adding a drop of D₂O to the NMR tube, these peaks will disappear or significantly diminish.[6]

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 5: Predicted ¹³C NMR Chemical Shifts and Assignments

| Assignment | Predicted δ (ppm) | Rationale |

| C =N | ~165 | Imine carbon, highly deshielded. |

| Ar-C -OH | ~158 | Phenolic carbon, deshielded by the oxygen atom. |

| Ar-C | ~130 - 132 | Aromatic CH carbons. |

| Ar-C | ~115 - 120 | Aromatic CH carbons. |

| Ar-C -Imidazoline | ~118 | Quaternary aromatic carbon attached to the imidazoline ring. |

| -C H₂-C H₂- | ~45 - 50 | Aliphatic methylene carbons of the imidazoline ring. |

Note: Chemical shifts are estimated based on data for similar structures and general principles.[7][8][9]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize shims for field homogeneity.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

-

D₂O Exchange (Optional):

-

Acquire the initial ¹H spectrum.

-

Remove the tube, add one drop of D₂O, shake gently to mix, and re-acquire the spectrum to observe the disappearance of exchangeable proton signals.[6]

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Workflow Visualization

Caption: General workflow for 1D NMR structural analysis.

Conclusion

The collective data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a self-validating system for the comprehensive characterization of this compound. MS confirms the molecular formula, IR identifies the key functional groups, and ¹H and ¹³C NMR together provide a definitive map of the atomic connectivity. This multi-technique approach ensures the structural integrity and purity of the compound, which is a prerequisite for its use in any research or drug development application.

References

- SpectraBase. (n.d.). 2-[[2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazin-1-ylidene]methyl]phenol - Optional[Vapor Phase IR] - Spectrum.

- PubChem. (n.d.). This compound.

- Zeb, A., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. Scientific Reports, 13(1), 4635.

- Wamzer, I., et al. (2021). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules, 26(11), 3330.

- Reddy, C. S., et al. (2014). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. World Journal of Organic Chemistry, 2(1), 12-16.

- Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin.

- Rajasekar, T. S., et al. (2023). 2-(4,5-Dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol as Efficient Chemosensor for On–Off Fluorescence System: Catalytic Synthesis and NMR Spectral Studies. Journal of Fluorescence.

- Amerigo Scientific. (n.d.). This compound (97%).

- Mostaghni, A. (2021). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z-Scan Technique and Quantum Mechanical Calculations. Acta Chimica Slovenica, 68(1), 170-177.

- ResearchGate. (n.d.). Chemical structure of 2-(4, 5-Diphenyl-1H-Imidazole-2-yl)phenol.

- Mostaghni, A. (2021). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z-Scan Technique and Quantum Mechanical Calculations. PubMed.

- Nguefack, J. L. D., et al. (2016). Synthesis and crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-..]. ResearchGate.

- International Journal of Foundation for Medical Research. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative.

- The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).

- Helfer, A., et al. (2023). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Toxics, 11(10), 841.

Sources

- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. PubChemLite - this compound (C9H10N2O) [pubchemlite.lcsb.uni.lu]

- 3. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Phenol(108-95-2) 13C NMR [m.chemicalbook.com]

Unveiling a Phenolic Imidazoline: A Technical Guide to the Discovery and History of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery, history, and foundational synthesis of the compound 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol. While the specific historical discovery of this molecule remains nuanced within the broader exploration of imidazoline chemistry, this guide synthesizes available information to provide a detailed overview of its chemical nature, synthesis, and potential pharmacological relevance.

Introduction: The Imidazoline Scaffold in Medicinal Chemistry

The imidazoline ring system, a five-membered heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The initial synthesis of imidazolines dates back to the late 19th century, with significant therapeutic development commencing in the 1940s. These compounds have been successfully developed as nasal decongestants, antihypertensive agents, and tools for probing specific receptor systems. The subject of this guide, this compound, combines this key heterocyclic moiety with a phenol group, suggesting a potential for unique biological activity.

Chemical Identity and Properties

Before delving into its history and synthesis, it is essential to establish the fundamental chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1565-39-5 | [1] |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Synonyms | o-2-Imidazolin-2-yl-phenol, 2-(2-Hydroxyphenyl)-2-imidazoline | [1] |

Historical Context and Discovery

The specific discovery of this compound is not prominently documented in easily accessible historical records. Its emergence is likely intertwined with the broader investigation of imidazoline derivatives that accelerated in the mid-20th century. The general class of 2-imidazolines was explored for various applications, and the synthesis of analogs with different substitutions on the phenyl ring was a logical step in structure-activity relationship studies.

The presence of the phenol group suggests an early interest in its potential as an antiseptic or as a precursor for more complex molecules, given that phenol itself is a well-known disinfectant.[2]

Foundational Synthesis: The Condensation of an Ester and a Diamine

A widely validated and fundamental method for the synthesis of this compound involves the condensation reaction between methyl salicylate and ethylenediamine. This straightforward approach provides a reliable route to the target compound.

Reaction Principle

The synthesis proceeds via a cyclocondensation reaction. The amino groups of ethylenediamine act as nucleophiles, attacking the carbonyl carbon of the methyl salicylate ester. Subsequent intramolecular cyclization and elimination of methanol and water lead to the formation of the 2-imidazoline ring.

Sources

"2-(4,5-Dihydro-1H-imidazol-2-yl)phenol" derivatives and analogs

An In-Depth Technical Guide to 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol Derivatives and Analogs: From Synthesis to Therapeutic Application

Abstract

The this compound scaffold and its analogs represent a versatile and enduring class of compounds in medicinal chemistry. Initially recognized for their potent antihypertensive effects, exemplified by the archetypal drug clonidine, the pharmacological profile of these molecules is now understood to be far more complex. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the nuanced pharmacology, synthesis, structure-activity relationships (SAR), and therapeutic applications of this chemical class. We will explore the critical duality of their mechanism of action, which involves interaction with both α-adrenergic and imidazoline receptors. This dual activity is central to both their therapeutic efficacy and their side-effect profiles. The guide details synthetic methodologies, lead optimization strategies including bioisosteric replacement, and the analytical techniques required for their characterization. By synthesizing field-proven insights with foundational scientific principles, this document serves as an authoritative resource for harnessing the full potential of 2-imidazoline phenolic derivatives in modern drug discovery.

Chapter 1: Introduction to the 2-Imidazoline Phenolic Scaffold

The Core Structure: this compound

The foundational structure consists of a phenol ring directly attached at its 2-position to the C2 carbon of a 4,5-dihydro-1H-imidazole ring, commonly known as a 2-imidazoline ring. This arrangement creates a relatively rigid framework with specific steric and electronic properties that are crucial for receptor binding. The phenolic hydroxyl group and the basic nitrogen atoms of the imidazoline ring can act as hydrogen bond donors and acceptors, respectively, facilitating key interactions with biological targets. The aromatic nature of the phenol ring allows for a wide range of substitutions, enabling fine-tuning of the molecule's pharmacological and pharmacokinetic properties.

Historical Context and Landmark Compounds

The journey of this scaffold into clinical practice began with the discovery of clonidine in the 1960s.[1] Initially investigated as a nasal decongestant, its potent hypotensive and sedative properties were quickly identified.[1] This led to its extensive use as an antihypertensive agent and the elucidation of its mechanism as a centrally acting α2-adrenergic receptor agonist.[2][3] However, the observation that some of its effects could not be solely attributed to adrenoceptors spurred further research, ultimately leading to the identification of a new class of receptors: the imidazoline receptors.[4][5] This discovery marked a paradigm shift, revealing that clonidine and related analogs were non-selective ligands acting on at least two distinct receptor systems.[6] This has driven the development of second-generation agents like moxonidine and rilmenidine, which show greater selectivity for imidazoline I1 receptors over α2-adrenoceptors, thereby reducing side effects like sedation while maintaining antihypertensive efficacy.[7][8]

The Duality of Pharmacological Targets: Adrenergic vs. Imidazoline Receptors

The defining characteristic of many 2-imidazoline derivatives is their ability to interact with two distinct receptor families:

-

α-Adrenergic Receptors (α-ARs): These are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines (epinephrine and norepinephrine). Compounds based on the 2-imidazoline scaffold primarily target α2-ARs, which are involved in reducing sympathetic outflow from the central nervous system (CNS), leading to decreased blood pressure and heart rate.[3] However, some derivatives have been developed as selective α1-AR agonists.[9][10]

-

Imidazoline Receptors (IRs): This is a separate class of receptors that are not sensitive to catecholamines.[4] They are subdivided into three main classes: I1, I2, and I3. The I1 subtype is predominantly involved in the central regulation of blood pressure.[8][11] The I2 subtype is associated with pain modulation, neuroprotection, and allosteric regulation of monoamine oxidase (MAO).[12][13] The I3 subtype regulates insulin secretion.[11]

The clinical effects of any given derivative depend on its relative affinity and selectivity for these different receptor types. High affinity for α2-ARs is often associated with sedation, while I1-receptor activity mediates the desired antihypertensive effect with a lower incidence of this side effect.[8] This pharmacological duality is the central pillar upon which the design and development of new analogs are based.

Chapter 2: Pharmacology and Mechanism of Action

Interaction with α-Adrenergic Receptors

As agonists, 2-imidazoline derivatives bind to and activate α-adrenergic receptors. The most significant interactions are typically with the α2 subtype.

Mechanism of α2-Mediated Sympatholysis: Activation of presynaptic α2-ARs in the brainstem (specifically in the nucleus of the solitary tract) inhibits the release of norepinephrine. This reduction in sympathetic nervous system outflow leads to a decrease in peripheral vascular resistance, heart rate, and blood pressure.[3][6] This is the primary mechanism behind the hypotensive and sedative effects of clonidine.[6] The α2-AR is a Gi-coupled receptor; its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity.[14]

Caption: α2-Adrenergic receptor signaling pathway.

Interaction with Imidazoline Receptors

The discovery of imidazoline receptors revealed a non-adrenergic mechanism for the cardiovascular effects of these compounds.[4]

-

I1 Receptors: Located in the plasma membranes of cells in the rostral ventrolateral medulla (RVLM) of the brainstem, I1 receptors are key to central blood pressure control.[5] Activation of I1 receptors by agonists like moxonidine reduces sympathetic outflow, similar to α2-AR activation, but is believed to involve different downstream signaling pathways and is less associated with sedation.[8]

-

I2 Receptors: These binding sites are often located on the outer mitochondrial membrane and are linked to the allosteric modulation of MAO-A and MAO-B. Ligands selective for I2 receptors have shown significant promise as analgesics in models of chronic and neuropathic pain and may also possess neuroprotective properties.[12][13] The selective I2 ligand CR4056 has advanced to Phase II clinical trials for osteoarthritis pain.

Caption: Overview of Imidazoline Receptor Subtypes and Effects.

Chapter 3: Synthesis and Chemical Space

General Synthetic Strategies for the 2-Imidazoline Ring

The construction of the 2-imidazoline ring is a cornerstone of synthesizing this class of compounds. The most common and reliable method involves the condensation of a suitable precursor with ethylenediamine.

Causality in Experimental Choice: The choice of precursor is critical and depends on the desired final structure and available starting materials. Using an ortho-hydroxy-substituted benzonitrile or ethyl benzoate derivative ensures the correct regiochemistry for the final phenolic product. The reaction is typically heated to drive the cyclization and removal of ammonia or ethanol as a byproduct. The use of a catalyst, such as p-toluenesulfonic acid, can facilitate the reaction, particularly when starting from an ester, by activating the carbonyl group towards nucleophilic attack.

Experimental Protocol: Synthesis of 2-(2-Hydroxyphenyl)-4,5-dihydro-1H-imidazole via Nitrile Cyclization

-

Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-hydroxybenzonitrile (1.0 eq) in anhydrous chlorobenzene.

-

Addition of Ethylenediamine: Add anhydrous ethylenediamine (1.5 eq) to the solution. An excess is used to drive the reaction to completion.

-

Catalysis (Optional but Recommended): Add a catalytic amount of hydrogen sulfide (H₂S) gas passed through the solution or a solid source like phosphorus pentasulfide (P₄S₁₀) (0.05 eq). This converts the nitrile to a thioamide in situ, which is more reactive.

-

Reaction: Heat the mixture to reflux (approx. 130°C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purification: The crude product is often an acid salt. Neutralize an aqueous solution of the crude material with a base (e.g., NaOH) to precipitate the free base. The solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, using a mobile phase such as dichloromethane/methanol with a small amount of ammonium hydroxide to prevent streaking.

Synthesis of Key Analogs: The Case of Clonidine

The synthesis of clonidine [2-(2,6-dichloro-phenylimino)-imidazolidine] highlights a different strategy, starting with a substituted aniline.[15][16]

-

Starting Material: The synthesis typically begins with 2,6-dichloroaniline.

-

Isothiocyanate Formation: The aniline is reacted with thiophosgene to form 2,6-dichlorophenyl isothiocyanate.[16]

-

Thiourea Intermediate: This is followed by a reaction with ethylenediamine to form a thiourea intermediate, 1-(2-aminoethyl)-3-(2,6-dichlorophenyl)thiourea.[16]

-

Cyclization: The thiourea is then cyclized. This can be achieved by heating with a reagent like mercuric oxide or a lead salt, which promotes the elimination of H₂S and ring closure to form the 2-iminoimidazolidine structure of clonidine.[17]

Exploring the Chemical Space

The versatility of the scaffold has led to the development of numerous derivatives with diverse pharmacological profiles.

| Derivative Class | Core Modification | Primary Target(s) | Representative Example | Therapeutic Area |

| Clonidine-like | Dichloro-substituted phenyl-imino-imidazolidine | α2-AR, I1-IR | Clonidine | Hypertension, ADHD[6] |

| Anilinomethyl Imidazolines | Methylene bridge between phenyl and imidazoline | α1A-AR | A-61603 | Research Tool |

| Benzoxazines | Phenyl ring fused into a benzoxazine system | α2-AR, I1/I2-IR | Compound 4h[18] | Antihypertensive (preclinical) |

| Phthalazines | Imidazoline linked to a phthalazine core | Potential Anticancer | Hybrid compound 5[19] | Anticancer (preclinical) |

| Selective I2 Ligands | Conformationally restricted structures | I2-IR | Benazoline[20] | Analgesia (preclinical) |

Chapter 4: Structure-Activity Relationships (SAR) and Lead Optimization

SAR at the Aromatic Ring

The substitution pattern on the phenyl ring is a primary determinant of activity and selectivity.

-